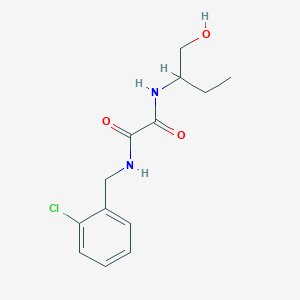

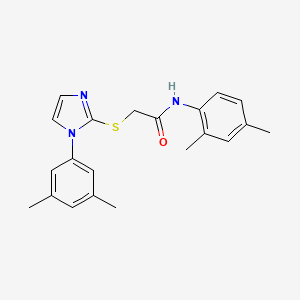

N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide, commonly known as CB-13, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2009 by a team of researchers at Clemson University and has since been the subject of several studies exploring its mechanism of action and potential benefits.

Scientific Research Applications

Synthetic Chemistry Applications

A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides demonstrates the utility of oxalamide compounds in synthetic chemistry. This research outlines a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the operational simplicity and high yield of this method, which is beneficial for synthesizing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Material Science Applications

In material science, heterotrimetallic oxalato-bridged ReIV2MII complexes were synthesized to study their crystal structure and magnetic properties. This research emphasizes the use of oxalamide derivatives in creating materials with significant intramolecular magnetic interactions, which are crucial for developing new magnetic materials (Martínez-Lillo et al., 2007).

Environmental Applications

The photodegradation of organic pollutants in contaminated water using ferrioxalate-mediated processes highlights the environmental application of oxalamide compounds. This study investigates the efficiency of the UV-visible photolysis of ferrioxalate in the presence of hydrogen peroxide for treating contaminated groundwater and industrial wastewater, demonstrating an innovative approach to water treatment (Safarzadeh-Amiri et al., 1997).

Safety and Hazards

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(1-hydroxybutan-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3/c1-2-10(8-17)16-13(19)12(18)15-7-9-5-3-4-6-11(9)14/h3-6,10,17H,2,7-8H2,1H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMOIIWIPZHZPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NCC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

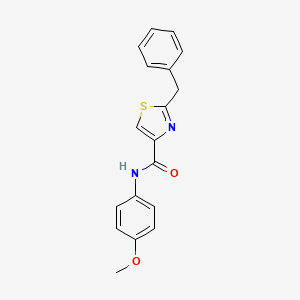

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2988452.png)

![3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole](/img/structure/B2988453.png)

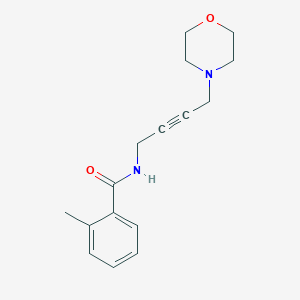

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2988457.png)

![(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2988463.png)

![3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2988464.png)

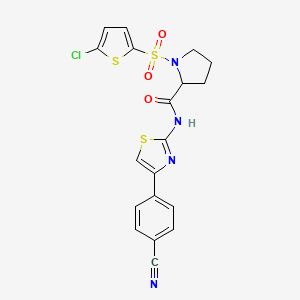

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2988472.png)

![9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2988474.png)